molecular formula C16H14O B13727485 4-methyl-2-[(E)-2-phenylethenyl]benzaldehyde

4-methyl-2-[(E)-2-phenylethenyl]benzaldehyde

Cat. No.: B13727485
M. Wt: 222.28 g/mol
InChI Key: IZHLUOBBPLEEDD-CSKARUKUSA-N
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Description

4-Methyl-2-[(E)-2-phenylethenyl]benzaldehyde is an aromatic aldehyde characterized by a benzaldehyde core substituted with a methyl group at the 4-position and an (E)-configured phenylethenyl group at the 2-position. This compound’s structure confers unique electronic and steric properties, making it a subject of interest in organic synthesis and materials science. The conjugated system formed by the ethenyl and aldehyde groups enhances its reactivity in condensation and cyclization reactions, as seen in the synthesis of heterocyclic compounds like pyrimidines and quinazolinones . Its stability under varying pH and temperature conditions has also been explored, particularly in the context of acetal formation .

Properties

Molecular Formula

C16H14O

Molecular Weight

222.28 g/mol

IUPAC Name

4-methyl-2-[(E)-2-phenylethenyl]benzaldehyde

InChI

InChI=1S/C16H14O/c1-13-7-9-16(12-17)15(11-13)10-8-14-5-3-2-4-6-14/h2-12H,1H3/b10-8+

InChI Key

IZHLUOBBPLEEDD-CSKARUKUSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C=O)/C=C/C2=CC=CC=C2

Canonical SMILES

CC1=CC(=C(C=C1)C=O)C=CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-[(E)-2-phenylethenyl]benzaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of toluene with benzoyl chloride, followed by a Wittig reaction to introduce the phenylethenyl group. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) for the acylation step and a phosphonium ylide for the Wittig reaction .

Industrial Production Methods

Industrial production of this compound often employs continuous processes to ensure high yield and purity. One such method involves the vapor-phase hydrolysis of benzal chloride at elevated temperatures, catalyzed by activated carbon treated with acid or impregnated with metal chloride or sulfate .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-[(E)-2-phenylethenyl]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Halogens, nitrating agents, and sulfonating agents under appropriate conditions.

Major Products Formed

    Oxidation: 4-Methylbenzoic acid.

    Reduction: 4-Methyl-2-[(E)-2-phenylethenyl]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagent used.

Mechanism of Action

The mechanism of action of 4-methyl-2-[(E)-2-phenylethenyl]benzaldehyde involves its interaction with various molecular targets. In oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons to the oxidizing agent. In reduction reactions, the aldehyde group is reduced to an alcohol through the addition of hydrogen atoms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-methyl-2-[(E)-2-phenylethenyl]benzaldehyde with analogs sharing key structural motifs, such as the benzaldehyde backbone, ethenyl substituents, or heterocyclic extensions. Data are derived from synthesis protocols, stability studies, and biological evaluations.

Compound Name Key Structural Features Synthesis Method Biological/Chemical Properties Stability References
This compound Benzaldehyde with 4-methyl and 2-(E)-phenylethenyl groups Condensation of benzaldehyde derivatives with methyl-substituted precursors High reactivity in aldol condensations; used in heterocycle synthesis Stable under neutral conditions; acetal form unstable at low pH
(E)-4-Methyl-2-(3-(4-nitrophenyl)-3-oxoprop-1-en-1-yl)benzaldehyde (Compound 6) Benzaldehyde with 4-methyl and propenone-linked nitrobenzene substituent Multi-step condensation involving nitrobenzene and acetylene intermediates Enhanced electron-withdrawing effects due to nitro group; predicted high docking scores in silico Likely lower solubility due to nitro group; stability under study
4-Methyl-2-[(E)-2-phenylethenyl]-1,3-dioxolane Acetal derivative of this compound Acid-catalyzed reaction with propylene glycol Masked aldehyde functionality; used in flavor chemistry Unstable under acidic conditions (pH < 3); reverts to aldehyde form
4,6-Bis[(E)-2-phenylethenyl]pyrimidin-2-amine (PY2) Pyrimidine ring with two (E)-phenylethenyl groups and an amine substituent Condensation of 2-amino-4,6-dimethylpyrimidine with benzaldehyde under basic conditions Fluorescent properties; potential applications in optoelectronics Stable in alkaline conditions; sensitive to oxidative degradation
3-Phenyl-2-[(E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-one Quinazolinone core with phenyl and (E)-phenylethenyl substituents Cyclization of benzaldehyde derivatives with anthranilic acid analogs Moderate COX-2 inhibition (47.1% at 20 μM); anti-inflammatory potential Stable in polar aprotic solvents; susceptible to hydrolysis under strong acid/base

Structural and Functional Divergences

  • Heterocyclic Extensions: PY2 and quinazolinone derivatives demonstrate how ethenyl-benzaldehyde scaffolds can be integrated into nitrogen-containing rings, expanding applications into medicinal chemistry and materials science .

Stability and Reactivity

  • pH Sensitivity : The acetal form of this compound degrades under acidic conditions, unlike the parent aldehyde, which remains stable .
  • Thermal Stability : All compounds exhibit moderate thermal stability, but extended heating during synthesis (e.g., 8 hours at 100°C for PY2) is required to achieve high yields .

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